molecular formula C16H16N2O2 B7458077 N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide

Cat. No. B7458077
M. Wt: 268.31 g/mol
InChI Key: ZQUAWSGSPKWNDJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, commonly known as DPI, is a chemical compound that has been used in scientific research for several years. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in the body.

Mechanism of Action

DPI works by inhibiting the activity of NADPH oxidase, an enzyme that catalyzes the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. By blocking this enzyme, DPI reduces the production of this compound, which can lead to a range of physiological effects, including decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPI have been studied extensively in vitro and in vivo. In vitro studies have shown that DPI can inhibit the production of this compound in a variety of cell types, including neutrophils, macrophages, and endothelial cells. In vivo studies have shown that DPI can reduce inflammation, oxidative stress, and improve vascular function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPI is its potency as an inhibitor of NADPH oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, DPI does have some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several areas of future research that could be explored using DPI. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of DPI as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DPI in complex biological systems.
In conclusion, DPI is a chemical compound that has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. Its potency as an inhibitor of this enzyme makes it a useful tool for studying the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. While DPI has some limitations for lab experiments, its potential applications in future research are significant.

Synthesis Methods

The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with ethyl 2-oxo-4-methyl-1,2-dihydropyridine-3-carboxylate in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield DPI. This method has been used successfully to synthesize DPI in large quantities for scientific research purposes.

Scientific Research Applications

DPI has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. It has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. This inhibition has been linked to a number of physiological effects, including decreased inflammation, reduced oxidative stress, and improved vascular function.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18(16(20)12-7-9-15(19)17-10-12)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAWSGSPKWNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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